STAT5 Inhibitor -

STAT5 Inhibitor

Catalog Number: EVT-8214356
CAS Number:
Molecular Formula: C16H11N3O3
Molecular Weight: 293.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

STAT5 inhibitors can be classified based on their mechanism of action into two primary categories: direct inhibitors and indirect inhibitors. Direct inhibitors specifically target the STAT5 proteins themselves, preventing their activation or function. Indirect inhibitors act on upstream signaling pathways that activate STAT5, such as Janus kinases (JAKs) that phosphorylate STAT5, leading to its activation. Recent advancements have introduced small-molecule degraders like AK-2292, which selectively induce the degradation of both isoforms of STAT5, demonstrating a new approach in targeting this pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of STAT5 inhibitors involves various chemical methodologies tailored to enhance selectivity and efficacy. For instance, the development of AK-2292 utilized structure-based drug design principles. This compound was synthesized through a series of chemical reactions that optimized its binding affinity for the SH2 domain of STAT5 proteins. The synthesis process typically includes:

  1. Initial Screening: High-throughput screening of compound libraries to identify potential inhibitors.
  2. Lead Optimization: Modifying chemical structures to improve potency and selectivity.
  3. Synthesis Route Development: Establishing efficient synthetic pathways that minimize by-products and maximize yield.

Technical details regarding specific reaction conditions (temperature, pressure) and purification techniques (chromatography) are critical for achieving the desired purity and activity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of STAT5 inhibitors varies depending on the specific compound but generally features a core scaffold that interacts with the SH2 domain of the STAT5 protein. For example, AK-2292 has been characterized by its ability to bind selectively to both STAT5A and STAT5B isoforms while showing minimal interaction with other proteins.

Key structural data includes:

  • Molecular Weight: Approximately 300-500 g/mol for most small-molecule inhibitors.
  • Binding Affinity: High binding affinities (typically in the nanomolar range) are essential for effective inhibition.
  • Functional Groups: Presence of specific functional groups that facilitate hydrogen bonding or hydrophobic interactions with target sites.

The precise three-dimensional conformation is often elucidated using X-ray crystallography or nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing STAT5 inhibitors can include:

  1. Coupling Reactions: Formation of amide bonds between carboxylic acids and amines.
  2. Cyclization Reactions: Creating cyclic structures that enhance binding properties.
  3. Modification Reactions: Adding or modifying functional groups to improve solubility or bioavailability.

Technical details such as reaction times, solvent systems, and catalysts are crucial for optimizing yields. For example, using microwave-assisted synthesis can significantly reduce reaction times while improving yields .

Mechanism of Action

Process and Data

STAT5 inhibitors primarily function by disrupting the phosphorylation process necessary for STAT5 activation:

  1. Inhibition of Phosphorylation: Direct inhibitors prevent the phosphorylation of tyrosine residues on STAT5 by competing with ATP for binding at kinase active sites.
  2. Degradation Mechanism: Compounds like AK-2292 promote the ubiquitination and subsequent proteasomal degradation of STAT5 proteins, leading to reduced levels in cells.

This mechanism effectively reduces aberrant signaling associated with cancer progression by lowering the expression of genes involved in cell survival and proliferation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of STAT5 inhibitors typically include:

  • Solubility: Varies widely; many compounds are designed to be soluble in aqueous solutions for biological testing.
  • Stability: Chemical stability under physiological conditions is crucial for effective therapeutic use; many inhibitors are designed to resist metabolic degradation.

Chemical properties often include:

  • pKa Values: Determining ionization states at physiological pH is essential for understanding bioavailability.
  • LogP Values: Partition coefficients indicate lipophilicity which affects absorption and distribution within biological systems .
Applications

Scientific Uses

STAT5 inhibitors have significant applications in cancer research and therapy:

  1. Cancer Treatment: Targeting constitutively active STAT5 has shown promise in preclinical models for various cancers including leukemia and solid tumors.
  2. Research Tools: Compounds like AK-2292 serve as valuable tools in studying the role of STAT5 in cellular signaling pathways.
  3. Therapeutic Development: Ongoing research aims to refine these inhibitors into clinically viable treatments that can selectively target cancer cells with minimal side effects .
Molecular Mechanisms of STAT5 Inhibition

SH2 Domain Targeting and Phosphorylation Blockade

Signal transducer and activator of transcription 5 (STAT5) activation initiates when upstream kinases phosphorylate a critical tyrosine residue (Tyr694 in Signal transducer and activator of transcription 5A; Tyr699 in Signal transducer and activator of transcription 5B), creating a phosphotyrosine (pY) docking site for the Src homology 2 (SH2) domain. This phosphorylation event enables reciprocal SH2-pY interactions between two STAT5 monomers, facilitating dimer formation. Small molecule inhibitors targeting the SH2 domain represent a direct pharmacological strategy to disrupt this activation cascade. AC-4-130, a potent salicylic acid-based inhibitor, binds the STAT5 SH2 domain with high specificity, as demonstrated through thermal shift assays showing compound-mediated displacement of a fluorescently labeled peptide from the SH2 domain [1]. Molecular docking studies reveal that AC-4-130's benzoic acid moiety interacts with key residues in the conserved pY-binding motif (Arg-618 and Ser-622 in Signal transducer and activator of transcription 5B), while its pentafluorobenzene sulfonamide group engages adjacent hydrophobic pockets via π-π stacking interactions [1].

Fluorine-19 nuclear magnetic resonance (19F NMR) studies confirmed direct, non-covalent binding of AC-4-130 to STAT5B without inducing covalent modification, distinguishing its mechanism from covalent STAT3 inhibitors [1]. STAT5 inhibitor 1 (STAT5 inhibitor 1) operates through a similar SH2-targeting mechanism, interfering with phosphopeptide binding and subsequent tyrosine phosphorylation. The specificity of these inhibitors stems from structural divergence in the SH2 domains across STAT family members; STAT5 shares only approximately 40% homology with STAT1 or STAT3, allowing selective inhibition [1] [6]. This targeted approach effectively suppresses pathological STAT5 activation in acute myeloid leukemia cells driven by FMS-like tyrosine kinase 3 internal tandem duplication mutations, blocking downstream signaling cascades [1].

Table 1: Key STAT5 SH2 Domain Inhibitors and Their Binding Characteristics

InhibitorBinding MechanismKey Structural InteractionsCellular Activity
AC-4-130Non-covalent SH2 bindingBenzoic acid with Arg618/Ser622; π-π stacking with hydrophobic pocketsDisrupts STAT5 activation at µM concentrations in FLT3-ITD+ AML cells
STAT5 inhibitor 1Phosphopeptide competitionSH2 domain occupancy blocking pY interactionPrevents STAT5 recruitment to activated receptors
Stafib-2Bisphosphate bindingDiphosphate group interaction with pY pocketEarly generation inhibitor with limited potency
Topotecan HydrochlorideSH2 domain binding (predicted)Molecular docking suggests SH2 engagementNanomolar activity in AML cell lines

Disruption of Signal transducer and activator of transcription 5 Dimerization and Nuclear Translocation

Inhibitors targeting the SH2 domain naturally impair STAT5 dimerization, as this process is strictly dependent on reciprocal phosphotyrosine-SH2 interactions between monomers. Dimerization is not merely a prerequisite for DNA binding but also facilitates nuclear import through exposure of nuclear localization signals. AC-4-130 demonstrates potent dimerization disruption, as evidenced by diminished STAT5 dimer formation in electrophoretic mobility shift assays and impaired nuclear accumulation visualized through immunofluorescence microscopy in FMS-like tyrosine kinase 3 internal tandem duplication-positive acute myeloid leukemia cells [1] [6]. The compound's efficacy extends to both wild-type Signal transducer and activator of transcription 5 and constitutively active variants (cS5F, cS5RF), though cells expressing the STAT5BN642H mutant—a gain-of-function mutation prevalent in T-cell neoplasms—exhibit reduced sensitivity, suggesting mutation-specific resistance mechanisms [1].

The nuclear translocation step presents an alternative intervention point independent of dimerization. Signal transducer and activator of transcription 5 shuttling involves distinct nuclear import machinery, including importin-α interactions facilitated by the DNA-binding domain. Inhibitors disrupting these transport mechanisms remain exploratory but hold promise as alternatives to SH2-targeted compounds [6] [7]. Experimental evidence confirms that effective dimerization inhibitors like AC-4-130 significantly reduce phosphorylated Signal transducer and activator of transcription 5 levels in a concentration-dependent manner across various cellular models, including interleukin-3-dependent Ba/F3 pro-B cells and patient-derived acute myeloid leukemia blasts. This reduction correlates directly with diminished cellular viability, underscoring the functional significance of dimer disruption [1].

Selective Inhibition of Signal transducer and activator of transcription 5 Isoforms (Signal transducer and activator of transcription 5A vs. Signal transducer and activator of transcription 5B)

Signal transducer and activator of transcription 5A and Signal transducer and activator of transcription 5B, encoded by separate genes on chromosome 17, exhibit >90% amino acid sequence identity yet display distinct physiological and pathological roles. Their structural divergence, primarily within the C-terminal transactivation domain, enables isoform-selective inhibition—a strategy gaining traction for precision targeting. Compound 17f exemplifies this approach, demonstrating preferential reduction of Signal transducer and activator of transcription 5B protein expression in imatinib-resistant chronic myeloid leukemia cells and cytarabine-resistant acute myeloid leukemia cells, with minimal effects on Signal transducer and activator of transcription 5A levels [5]. This selectivity proves functionally significant, as Signal transducer and activator of transcription 5B is the dominant isoform governing leukemia stem cell self-renewal and maintenance in acute myeloid leukemia, whereas Signal transducer and activator of transcription 5A plays a more prominent role in normal mammary gland development [4] [7].

Topotecan hydrochloride, identified through fluorescence polarization screening, exhibits preferential inhibition of Signal transducer and activator of transcription 5B transcription and downstream signaling in acute myeloid leukemia cell lines. Reverse transcription-quantitative polymerase chain reaction analysis revealed significant suppression of Signal transducer and activator of transcription 5B messenger RNA expression in MOLM13 and KG-1 cells following topotecan treatment, correlating with reduced proliferation [4]. Furthermore, isoform-specific roles extend to gain-of-function mutations; the STAT5BN642H mutant, frequently observed in T-cell malignancies, demonstrates unique sensitivity profiles compared to wild-type proteins. Compound 17f effectively suppresses STAT5BN642H-driven signaling in transformed Ba/F3 cells, highlighting its therapeutic potential for mutation-harboring malignancies [5].

Table 2: Functional Differences Between STAT5 Isoforms Influencing Inhibitor Design

Isoform FeatureSignal transducer and activator of transcription 5ASignal transducer and activator of transcription 5BImplications for Inhibition
Primary Physiological RoleMammary gland development, lactationSexually dimorphic growth, liver gene regulationTargeting STAT5B may spare mammary toxicity
Leukemia Stem Cell FunctionModest role in maintenanceCritical for self-renewal and chemoresistanceSTAT5B inhibition crucial for eradication
Mutation PrevalenceRare in hematologic malignanciesFrequent in T-cell malignancies (e.g., N642H)Mutant-selective inhibitors needed
Transactivation DomainDistinct C-terminal sequenceShorter, divergent C-terminusDifferential cofactor recruitment

Interference with Signal transducer and activator of transcription 5-DNA Binding and Transcriptional Activity

Beyond preventing dimerization, effective Signal transducer and activator of transcription 5 inhibitors must disrupt the transcriptional machinery assembled at target gene promoters. This involves blocking DNA binding through the STAT5 DNA-binding domain or interfering with co-activator recruitment essential for transactivation. AC-4-130 profoundly suppresses Signal transducer and activator of transcription 5-dependent luciferase reporter activity and endogenous gene expression (e.g., PIM1, cellular myelocytomatosis viral oncogene) in leukemia cells, confirming transcriptional blockade [1]. Genome-wide RNA sequencing in MV4-11 and MOLM-13 acute myeloid leukemia cells treated with AC-4-130 revealed significant downregulation of critical STAT5 target genes governing cell cycle progression (cyclin D1), survival (B-cell lymphoma 2), and apoptosis suppression (myeloid cell leukemia 1) [1].

Signal transducer and activator of transcription 5 functions not only as a dimer but also forms higher-order tetramers or oligomers capable of binding tandem gamma interferon activation site elements with enhanced affinity. Tetramer formation, mediated through N-terminal domain interactions, enables regulation of a distinct subset of genes involved in oncogenesis. Inhibitors disrupting N-domain oligomerization therefore represent an alternative strategy to block a specific transcriptional program. STAT5 inhibitor 1 has been shown to interfere with this oligomerization process, although its precise binding site requires further characterization [3] [6]. Bromodomain-containing proteins, such as those in the bromodomains and extra-terminal domain family, facilitate Signal transducer and activator of transcription 5-mediated transcription by modulating chromatin accessibility. While not direct Signal transducer and activator of transcription 5 inhibitors, bromodomains and extra-terminal inhibitors like JQ1 indirectly suppress Signal transducer and activator of transcription 5 transcriptional output by displacing these essential co-activators from acetylated chromatin marks [7].

The culmination of effective transcriptional inhibition is the suppression of oncogenic phenotypes. Small molecule-mediated disruption of Signal transducer and activator of transcription 5-DNA binding significantly impairs proliferation and clonogenic growth of primary acute myeloid leukemia cells and cell lines while synergizing with tyrosine kinase inhibitors (e.g., Ruxolitinib) or epigenetic modulators (e.g., Garcinol). This synergy underscores Signal transducer and activator of transcription 5's central role in maintaining leukemia cell survival despite upstream kinase inhibition [1] [4] [5].

Properties

Product Name

STAT5 Inhibitor

IUPAC Name

N-[(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)

InChI Key

DAVIKTBRCQWOGT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

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